(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Tetrahydrocarbazole Kinase Inhibitor pERK/pRb

Researchers often face limited access to structurally unambiguous tetrahydrocarbazole (THC) oximes for kinase-focused SAR. This (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS 156424-66-7) solves that gap. - Defined 6-methyl and (1Z)-oxime geometry ensure reproducible target engagement studies. - Enables direct comparison with ketone analogs and unsubstituted THC oximes to map pharmacophoric contributions. - Versatile oxime handle supports Beckmann fragmentation for diverse hexahydrocarbazole library synthesis. Supplied with rigorous QC and expedited global logistics to support uninterrupted lead optimization programs.

Molecular Formula C13H14N2O
Molecular Weight 214.26g/mol
CAS No. 156424-66-7
Cat. No. B604775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
CAS156424-66-7
Molecular FormulaC13H14N2O
Molecular Weight214.26g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCCC3=NO
InChIInChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12-
InChIKeyKODQVCCADXQRDY-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1Z)-6-Methyl-THC Oxime: Technical Specifications


(1Z)-6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS 156424-66-7) is a defined tetrahydrocarbazole oxime derivative characterized by a specific 6-methyl substitution on the carbazole core and a (1Z)-oxime functional group. This compound belongs to the tetrahydrocarbazole (THC) class, a privileged scaffold in medicinal chemistry known for kinase inhibition and anticancer activities . The compound has a molecular formula of C13H14N2O and a molecular weight of 214.27 g/mol , and is supplied for research use with appropriate hazard classifications (H302, H315, H319, H335) .

Kinase inhibitor SAR: 6-methyl-(1Z)-oxime tetrahydrocarbazole for structure-activity studies
Synthetic derivatization: Oxime enables Beckmann-type rearrangements not possible with ketone
Scaffold validation: Core linked to pirlindole pharmacophore; suitable for medicinal chemistry expansion

Structural Specificity of (1Z)-6-Methyl-THC Oxime


Within the tetrahydrocarbazole class, subtle structural variations profoundly impact biological activity and target engagement. While the THC scaffold is a privileged kinase-inhibitor core, the presence and position of substituents—such as the 6-methyl group and the (1Z)-oxime moiety—dramatically alter potency, selectivity, and even mechanism of action . For example, in dual pERK/pRb inhibitor studies, 6-methyl substitution on tetrahydrocarbazole was shown to maintain or enhance activity compared to unsubstituted analogs, with specific N-substitutions further modulating potency . Therefore, generic interchange with unsubstituted THC oximes or other 6-position variants (e.g., 6-nitro, 6-ethyl) is not scientifically valid without direct comparative data. The specific (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime defines a unique chemical space that must be evaluated on its own merits for structure-activity relationship (SAR) studies, lead optimization, and biological screening [1].

Structure Unsubstituted THC oximes may shift kinase selectivity profile; 6-methyl substitution context is critical.
Position 6-nitro, 6-ethyl or other 6-position variants are not interchangeable without direct comparative data.
Function Ketone (C=O) analog lacks oxime reactivity and H-bond donor; may not match target engagement.

Comparative Evidence: (1Z)-6-Methyl-THC Oxime


Dual Kinase Inhibition Maintained by 6-Methyl Substitution

In a series of tetrahydrocarbazole derivatives evaluated as dual pERK and pRb phosphorylation inhibitors, the introduction of a 6-methyl substituent on the tetrahydrocarbazole core (as in compounds 13m-13o) maintained activity in both assays, whereas the unsubstituted parent scaffold showed variable activity. Specifically, compound 13o (a 6-methyl, p-tolyl-substituted tetrahydrocarbazole) exhibited IC50 values of 4.6 µM against pERK and 2.9 µM against pRb . This contrasts with earlier compounds lacking the 6-methyl group, which displayed a wider range of activities, indicating that the 6-methyl moiety contributes to a more favorable kinase inhibition profile within this chemotype .

6-Methyl & Kinase Inhibition
Class-level inference
Analog 13o: pERK IC50 4.6 µM, pRb IC50 2.9 µM
6-methyl substitution supports dual kinase inhibition context
Specific oxime data pending; inferred from analog series
Tetrahydrocarbazole Kinase Inhibitor pERK/pRb Structure-Activity Relationship

Oxime Functionalization: Distinct Reactivity and Bioactivity

The (1Z)-oxime group in this compound provides a distinct chemical handle not present in the parent ketone (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one). Oximes of tetrahydrocarbazole ketones are known to undergo Beckmann elimination and nucleophile-intercepted Beckmann fragmentation to yield stereodefined hexahydrocarbazoles, reactions not accessible to the ketone itself [1]. Furthermore, the oxime group can participate in hydrogen bonding with biological targets, potentially altering binding affinity and selectivity compared to the carbonyl analog [2].

Oxime Reactivity
Class-level inference
Beckmann fragmentation to hexahydrocarbazoles; H-bond donor
Distinct synthetic entry vs ketone; alters binding potential
Direct comparative bioactivity data not provided
Oxime Chemistry Tetrahydrocarbazole Beckmann Fragmentation Functional Group

6-Methyl THC Scaffold: Validated Intermediate for Pirlindole

The ketone precursor of the target compound, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, has been utilized as a key intermediate in the synthesis of pirlindole (pyrazidol), a clinically used antidepressant [1]. This establishes that the 6-methyltetrahydrocarbazole core—shared by the target oxime—is a validated pharmacophore capable of yielding therapeutically relevant compounds. While the oxime itself is not pirlindole, it retains the same core substitution pattern and can serve as a building block for further medicinal chemistry exploration [1].

Scaffold Validation
Class-level inference
6-methyl core used in pirlindole synthesis
Core structure linked to validated pharmacophore
Oxime derivative is a building block, not the drug
Tetrahydrocarbazole Drug Intermediate Pirlindole Antidepressant

Application Scenarios: (1Z)-6-Methyl-THC Oxime


SAR Studies of THC Kinase Inhibitors

As a 6-methyl-substituted tetrahydrocarbazole oxime, this compound is suitable for SAR investigations aimed at understanding the impact of the oxime moiety and 6-position substitution on kinase inhibition. The class-level evidence from pERK/pRb inhibitor studies indicates that 6-methyl substitution on the THC core can maintain dual kinase activity. Researchers can compare this oxime derivative against its ketone counterpart and against unsubstituted THC oximes to delineate the pharmacophoric contributions of each functional group .

Hexahydrocarbazole Synthesis via Beckmann Fragmentation

The oxime functional group enables Beckmann elimination and nucleophile-intercepted Beckmann fragmentation reactions, providing access to stereodefined hexahydrocarbazole scaffolds . This compound can serve as a starting material for generating structurally diverse libraries of hexahydrocarbazoles, which are of interest in medicinal chemistry for their potential biological activities .

Anticancer Lead Generation and Optimization

Given the established role of tetrahydrocarbazole derivatives as kinase inhibitors and antiproliferative agents , this 6-methyl oxime analog can be employed in primary screening campaigns against cancer cell lines. Its structural similarity to validated kinase inhibitor cores makes it a candidate for hit-to-lead optimization, with the oxime group offering a potential handle for improving solubility or target engagement [1].

Chemical Biology Probe Development

The specific (1Z)-6-methyl substitution pattern and oxime functionality create a unique chemical probe for interrogating biological systems. The oxime group can act as a hydrogen bond donor/acceptor, potentially altering protein-ligand interactions compared to ketone or unsubstituted analogs . This compound can be utilized in affinity pull-down experiments or as a control in phenotypic screening to assess the role of the oxime moiety in cellular activity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
6-Methyl, (1Z)-oxime pattern
Target engagement, selectivity profiling
Hexahydrocarbazole synthesis
Oxime Beckmann reactivity
Reaction scope, stereochemical outcome
Cancer cell-model kinase studies
THC scaffold kinase inhibition
Cellular kinase endpoint review
Chemical probe development
Oxime H-bond capability
Protein-ligand interaction profiling

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